molecular formula C22H24N4O6 B12493994 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12493994
M. Wt: 440.4 g/mol
InChI Key: ZIXBDFDPMZTWMG-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of an ethyl ester group, a piperazine ring with an acetyl substituent, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to a benzene ring.

    Amidation: Formation of the benzamide moiety through the reaction of a carboxylic acid derivative with an amine.

    Esterification: Conversion of a carboxylic acid to an ester using ethanol.

    Acetylation: Introduction of an acetyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzoate derivatives.

    Hydrolysis: Formation of benzoic acid and piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Biology: As a probe for studying biological pathways and interactions.

    Materials Science: As a building block for synthesizing novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox activity, which could be exploited in biological systems.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Similar structure with a methyl group instead of an acetyl group on the piperazine ring.

    ETHYL 4-(4-ACETYLPIPERIDIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Similar structure with a piperidine ring instead of a piperazine ring.

Uniqueness

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of both an acetylated piperazine ring and a nitrobenzamide moiety distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24N4O6/c1-3-32-22(29)17-6-9-20(25-12-10-24(11-13-25)15(2)27)19(14-17)23-21(28)16-4-7-18(8-5-16)26(30)31/h4-9,14H,3,10-13H2,1-2H3,(H,23,28)

InChI Key

ZIXBDFDPMZTWMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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